Cas no 66351-92-6 (Benzenamine, 4-chloro-3-(difluoromethyl)-)

Benzenamine, 4-chloro-3-(difluoromethyl)- structure
66351-92-6 structure
商品名:Benzenamine, 4-chloro-3-(difluoromethyl)-
CAS番号:66351-92-6
MF:C7H6NF2Cl
メガワット:177.579
MDL:MFCD18392781
CID:4119571
PubChem ID:22240270

Benzenamine, 4-chloro-3-(difluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-chloro-3-(difluoromethyl)-
    • TQU0129
    • G74974
    • Z979438838
    • 4-chloro-3-difluoromethyl-phenylamine
    • A1-28220
    • SY265667
    • EN300-62158
    • MFCD18392781
    • SCHEMBL5779259
    • 4-Chloro-3-(difluoromethyl)aniline
    • AKOS033048226
    • 66351-92-6
    • 831-496-4
    • 4-chloro-3-(difluoromethyl)aniline
    • MDL: MFCD18392781
    • インチ: InChI=1S/C7H6ClF2N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2
    • InChIKey: RYIPCUZDQJTFNB-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1N)C(F)F)Cl

計算された属性

  • せいみつぶんしりょう: 177.0156832g/mol
  • どういたいしつりょう: 177.0156832g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

Benzenamine, 4-chloro-3-(difluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-62158-0.1g
4-chloro-3-(difluoromethyl)aniline
66351-92-6 95%
0.1g
$342.0 2023-07-06
abcr
AB277993-1 g
4-Chloro-3-(difluoromethyl)aniline, 97%; .
66351-92-6 97%
1g
€595.00 2023-04-26
Enamine
EN300-62158-2.5g
4-chloro-3-(difluoromethyl)aniline
66351-92-6 95%
2.5g
$1931.0 2023-07-06
Alichem
A013004737-500mg
4-Chloro-3-(difluoromethyl)aniline
66351-92-6 97%
500mg
$831.30 2023-09-01
eNovation Chemicals LLC
Y1188050-1g
4-Chloro-3-(difluoromethyl)aniline
66351-92-6 95%
1g
$780 2025-02-20
Matrix Scientific
217207-5g
4-Chloro-3-(difluoromethyl)aniline, 95%
66351-92-6 95%
5g
$2558.00 2023-09-11
1PlusChem
1P01A94V-10g
4-chloro-3-(difluoromethyl)aniline
66351-92-6 95%
10g
$5298.00 2024-04-22
Aaron
AR01A9D7-5g
4-chloro-3-(difluoromethyl)aniline
66351-92-6 95%
5g
$3955.00 2023-12-15
Aaron
AR01A9D7-500mg
4-Chloro-3-(difluoromethyl)aniline
66351-92-6 95%
500mg
$1081.00 2025-02-14
1PlusChem
1P01A94V-2.5g
4-chloro-3-(difluoromethyl)aniline
66351-92-6 95%
2.5g
$2449.00 2024-04-22

Benzenamine, 4-chloro-3-(difluoromethyl)- 関連文献

Benzenamine, 4-chloro-3-(difluoromethyl)-に関する追加情報

Benzenamine, 4-chloro-3-(difluoromethyl)- (CAS No. 66351-92-6): A Comprehensive Overview

Benzenamine, 4-chloro-3-(difluoromethyl)-, identified by its Chemical Abstracts Service (CAS) number CAS No. 66351-92-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound, featuring a benzene ring substituted with an amine group, a chlorine atom at the 4-position, and a difluoromethyl group at the 3-position, has garnered attention due to its versatile structural properties and potential applications.

The molecular structure of Benzenamine, 4-chloro-3-(difluoromethyl)- contributes to its unique chemical behavior. The presence of the amino group (-NH₂) enhances its reactivity, making it a valuable intermediate in synthesizing various pharmacologically active molecules. Additionally, the chlorine and difluoromethyl substituents introduce electronic and steric effects that can modulate the compound's interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structures. The substitution pattern in Benzenamine, 4-chloro-3-(difluoromethyl)- suggests that it may exhibit properties relevant to central nervous system (CNS) disorders, inflammation, and cancer. Several studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their improved metabolic stability and enhanced binding affinity.

One of the most compelling aspects of Benzenamine, 4-chloro-3-(difluoromethyl)- is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop novel analogs with enhanced efficacy and reduced side effects. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are crucial in treating various types of cancer. The chlorine and difluoromethyl groups play a pivotal role in optimizing the binding interactions with target enzymes.

The synthesis of Benzenamine, 4-chloro-3-(difluoromethyl)- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of precursors followed by nucleophilic substitution with difluoromethane reagents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to improve synthetic efficiency.

The pharmacokinetic properties of Benzenamine, 4-chloro-3-(difluoromethyl)- are another area of active investigation. Studies have shown that fluorinated aromatic compounds often exhibit prolonged half-lives due to their resistance to metabolic degradation. This characteristic makes them particularly valuable in therapeutic applications where sustained drug levels are desirable.

In addition to its pharmaceutical applications, Benzenamine, 4-chloro-3-(difluoromethyl)- has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact. The use of fluorinated compounds in agriculture is gaining traction due to their improved efficacy and environmental safety profiles.

The regulatory landscape for compounds like Benzenamine, 4-chloro-3-(difluoromethyl)- is continually evolving. Regulatory agencies require thorough characterization and testing to ensure their safe use in both pharmaceutical and agrochemical applications. Compliance with these regulations is essential for researchers and manufacturers to bring new drugs and crop protection products to market.

In conclusion, Benzenamine, 4-chloro-3-(difluoromethyl)- (CAS No. 66351-92-6) represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its fluorinated substituents contribute to improved drug properties. As research continues to uncover new therapeutic targets and synthetic methodologies, the potential uses for this compound are likely to expand further.

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